N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14810063
InChI: InChI=1S/C20H17FN4O2S/c21-15-8-4-5-9-16(15)25-12-14(11-18(25)26)19(27)22-20-24-23-17(28-20)10-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,22,24,27)
SMILES:
Molecular Formula: C20H17FN4O2S
Molecular Weight: 396.4 g/mol

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14810063

Molecular Formula: C20H17FN4O2S

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C20H17FN4O2S
Molecular Weight 396.4 g/mol
IUPAC Name N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C20H17FN4O2S/c21-15-8-4-5-9-16(15)25-12-14(11-18(25)26)19(27)22-20-24-23-17(28-20)10-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,22,24,27)
Standard InChI Key NYTXDQMBOYPPJY-UHFFFAOYSA-N
Canonical SMILES C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Introduction

Structural Features and Synthesis

Compounds with similar structures, such as 1-benzyl-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, typically involve multi-step organic synthesis. These processes require careful control of reaction conditions like temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are crucial for monitoring the synthesis and confirming the structure of intermediates and final products.

Potential Biological Activities

Thiadiazole-based compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The presence of a benzyl group and a fluorophenyl moiety in N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide could enhance its interaction with biological targets, potentially leading to significant biological activities.

Chemical Reactivity

The chemical reactivity of thiadiazole compounds can be attributed to their functional groups. Key reactions may include nucleophilic substitution, cycloaddition, and hydrolysis, which are essential for modifying the compound to enhance its biological activity or create derivatives with improved pharmacological properties.

Potential Applications

Given the structural features of similar compounds, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide could have potential applications in pharmaceutical development. Interaction studies with biological targets would be crucial for understanding its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Compound NameStructural FeaturesPotential Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamideSimilar thiadiazole structure; different alkyl substituentAnti-inflammatory
N-(5-cyclohexylthiadiazol-2-yl)-2-methylbenzamideCyclic substituent variationAntimicrobial
N-(5-methylthiadiazol-2-yl)-1-naphthalenecarboxamideDifferent aromatic system; similar core structureAnticancer

These compounds highlight the diversity of thiadiazole derivatives and their potential applications in medicinal chemistry.

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